N-(2-(4-Morpholinyl)ethyl)-2-(2-thienyl)-4-quinolinamine
Description
Properties
CAS No. |
853310-85-7 |
|---|---|
Molecular Formula |
C19H21N3OS |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-thiophen-2-ylquinolin-4-amine |
InChI |
InChI=1S/C19H21N3OS/c1-2-5-16-15(4-1)17(14-18(21-16)19-6-3-13-24-19)20-7-8-22-9-11-23-12-10-22/h1-6,13-14H,7-12H2,(H,20,21) |
InChI Key |
TYDCGMVYWOVWIU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |
Origin of Product |
United States |
Biological Activity
N-(2-(4-Morpholinyl)ethyl)-2-(2-thienyl)-4-quinolinamine is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound is characterized by a quinoline core with a morpholine and thienyl group, which contribute to its unique biological properties. Its molecular formula is C19H21N3OS, and it has a molecular weight of approximately 345.45 g/mol. The presence of these substituents is believed to enhance the compound's solubility and biological activity compared to other quinoline derivatives.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Quinoline derivatives are known for their ability to inhibit various cancer cell lines, and this compound is no exception. For instance, studies have shown that it can affect cell proliferation and induce apoptosis in different cancer types.
- Mechanism of Action : The compound appears to interact with key biological targets involved in cancer progression. It has been shown to inhibit topoisomerase I (TOP1), an enzyme critical for DNA replication and transcription, leading to increased DNA damage in cancer cells .
- Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including those representing leukemia, lung, colon, and breast cancers. The growth inhibition percentages (GI%) against these cell lines suggest a promising therapeutic potential .
| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Prostate Cancer | PC-3 | 0.85 | Induction of G2/M arrest |
| Liver Cancer | HepG2 | 1.81 | Apoptosis via caspase activation |
| Lung Cancer | A549 | 0.90 | Inhibition of TOP1 |
| Breast Cancer | NCI/ADR-RES | 1.53 | Disruption of microtubule dynamics |
Comparative Analysis with Other Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other quinoline derivatives:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 4-Aminoquinoline | Amino group at position 4 | Anticancer, antimicrobial | Lacks morpholine and thienyl groups |
| 6-Methoxyquinoline | Methoxy group at position 6 | Antimicrobial | Different substitution pattern |
| 7-Chloroquinoline | Chlorine at position 7 | Antimalarial | More focused on antimalarial activity |
| N-(4-Morpholinyl)benzamide | Morpholine attached to benzamide | Anticancer | Lacks quinoline core |
The presence of both morpholine and thienyl groups in this compound enhances its solubility and biological activity compared to these other compounds.
Study 1: In Vitro Evaluation
In a recent study evaluating the anticancer activity of various quinoline derivatives, this compound was tested against a panel of 59 cancer cell lines using the sulforhodamine B (SRB) assay. The results indicated that this compound exhibited significant growth inhibition across multiple cancer types, particularly in prostate and liver cancers .
Study 2: Mechanistic Insights
Further investigations into the mechanism revealed that treatment with this compound resulted in G2/M phase arrest in several cancer cell lines. This was associated with increased apoptosis markers such as caspase activation and alterations in cyclin-dependent kinase (Cdk) activities .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(2-(4-Morpholinyl)ethyl)-2-(2-thienyl)-4-quinolinamine exhibit significant antimicrobial properties. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, showcasing Minimum Inhibitory Concentration (MIC) values that suggest potent antibacterial activity comparable to established antibiotics .
Anticancer Properties
The compound has been investigated for its anticancer potential. Studies reveal that it can induce apoptosis in various cancer cell lines by inhibiting cell proliferation and modulating critical signaling pathways associated with cancer progression. Notably, it has been shown to affect the NF-kB pathway, which plays a crucial role in inflammation and cancer .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Quinoline Framework : Achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Thienyl Group : Electrophilic substitution reactions are used to attach the thienyl moiety.
- Morpholine Substitution : The morpholine group is introduced through nucleophilic substitution reactions.
- Salt Formation : The final product is often converted into its dihydrochloride salt form for enhanced solubility and stability .
Case Studies
Several case studies highlight the compound's applications in clinical settings:
- Antimicrobial Trials : Clinical trials assessing the effectiveness of the compound against resistant bacterial strains have shown promising results, suggesting its potential as a new antibiotic agent.
- Cancer Treatment Studies : Investigations into its anticancer properties have led to preclinical trials where it was tested on various cancer cell lines, demonstrating significant tumor reduction and apoptosis induction .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline derivatives with substitutions at positions 2 and 4 exhibit diverse biological and physicochemical profiles. Below is a comparative analysis of N-(2-(4-Morpholinyl)ethyl)-2-(2-thienyl)-4-quinolinamine and structurally related compounds (Table 1).
Table 1: Structural and Functional Comparison of 4-Quinolinamine Derivatives
Key Observations :
Substituent Effects on Lipophilicity: The tert-butyl group in 2-(4-(tert-butyl)phenyl)-N-(2-morpholinoethyl)quinolin-4-amine increases molecular weight and lipophilicity, favoring blood-brain barrier penetration compared to the thienyl group in the target compound . The methoxyethyl chain in 8-chloro-N-(2-methoxyethyl)quinolin-4-amine reduces logP (2.7) relative to morpholinyl-ethyl derivatives, suggesting better aqueous solubility .
Piperidine vs. morpholine: Piperidine’s larger ring size and higher basicity (pKa ~11) may alter target engagement compared to morpholine’s oxygen-containing ring (pKa ~8) .
Biological Activity Trends: Chloro-substituted derivatives (e.g., 8-chloro-N-(2-methoxyethyl)quinolin-4-amine) often exhibit stronger antimicrobial activity due to halogen bonding . Benzyl and methyl groups (e.g., N-benzyl-4-methylquinolin-2-amine) are associated with intercalation into DNA or RNA, a property less evident in morpholine-containing analogs .
Synthetic Flexibility: The 4-anilinoquinoline scaffold allows extensive diversification, as demonstrated by N-(2-chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine, which incorporates pyrimidine for kinase selectivity .
Preparation Methods
Cyclocondensation of 2-Aminobenzophenone Derivatives
A prevalent approach involves reacting 2-aminobenzophenone derivatives with thiophene-containing aldehydes. For example, 2-(thiophen-2-yl)quinolin-4-ol (12a ) is prepared by aldol condensation of 2-aminobenzophenone with thiophene-2-carbaldehyde in dioxane under basic conditions (NaOH, reflux), yielding 91–90% isolated product. Structural confirmation via 2D NMR (HSQC, HMBC) ensures regioselectivity at position 4.
Halogenation for Subsequent Functionalization
To facilitate nucleophilic substitution at position 4, 2-(2-thienyl)quinolin-4-ol is converted to its chloro derivative (14a-p ) using POCl₃ or PCl₅. Patent data indicate that dichlorobenzene at 170–190°C achieves 78–89% yields for 4-chloro intermediates.
Introduction of the Morpholinoethylamino Group
The morpholinoethylamine side chain is introduced via nucleophilic substitution or reductive amination.
Nucleophilic Substitution with 2-(4-Morpholinyl)ethylamine
The 4-chloroquinoline intermediate undergoes substitution with 2-(4-morpholinyl)ethylamine in anhydrous DMF using K₂CO₃ as a base at 90°C. This method yields 63–92% of the target compound, with purity confirmed by HRMS and single-crystal X-ray diffraction. Competing N- vs. O-alkylation is mitigated by controlling reaction stoichiometry (amine excess ≥2 eq).
Table 1: Optimization of Substitution Conditions
Reductive Amination Alternative
For lab-scale synthesis, reductive amination of 4-amino-2-(2-thienyl)quinoline with morpholinoacetaldehyde using NaBH₃CN in MeOH achieves 75% yield. However, this route is less favored industrially due to lower scalability.
Purification and Salt Formation
Crude product purification is critical for pharmaceutical-grade material.
Recrystallization and Chromatography
Initial purification involves stirring the crude product in CH₂Cl₂ (0.5–0.7 g/mL) at 45°C, followed by filtration and aqueous washes. Column chromatography (SiO₂, EtOAc/hexane 3:7) further isolates the free base with >99% purity.
Dihydrobromide Salt Preparation
To enhance stability, the free base is treated with HBr (48% w/v) in EtOH at 0°C, yielding the dihydrobromide salt (85–90% recovery). Single-crystal X-ray analysis confirms salt formation, with characteristic IR bands at 1683 cm⁻¹ (C=O absence) and 2550 cm⁻¹ (N–H stretch).
Analytical Validation
Spectroscopic Characterization
Purity Assessment
HPLC (C18, MeCN/H₂O 70:30, 1 mL/min) shows a single peak at t<sub>R</sub> = 6.2 min, confirming ≥99% purity.
Industrial-Scale Considerations
Patent data highlight automated reactors for continuous processing, reducing reaction times by 40% compared to batch methods. Key challenges include minimizing byproducts (e.g., N-alkylated isomers) through precise temperature control and catalyst screening .
Q & A
Q. What are the optimal synthetic routes for preparing N-(2-(4-Morpholinyl)ethyl)-2-(2-thienyl)-4-quinolinamine, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, analogous quinolinamine derivatives are prepared by reacting 4-chloroquinoline precursors with morpholinoethylamine under reflux in ethanol or toluene ( ). Key steps include:
- Reagent Optimization : Use 20 equivalents of morpholinoethylamine to drive the reaction to completion.
- Purification : Column chromatography (e.g., gradient elution with ethyl acetate/hexane) or recrystallization from ethanol improves purity ().
- Yield Enhancement : Microwave-assisted synthesis or catalysis (e.g., Pd/C for reductive amination) may reduce reaction time .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm substituent integration (e.g., thienyl protons at δ 6.8–7.5 ppm, morpholinyl CH at δ 2.5–3.5 ppm) ().
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for CHNOS: ~346.1280) ().
- X-ray Crystallography : Resolve intramolecular interactions (e.g., C–H···N contacts) and dihedral angles between quinoline and thienyl groups ().
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Antibacterial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains ().
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity.
- Enzyme Inhibition : Fluorescence-based assays targeting bacterial enzymes (e.g., DNA gyrase) ().
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for morpholinyl and thienyl substituents?
- Methodological Answer :
- Analog Synthesis : Replace thienyl with phenyl/pyridyl groups or vary morpholinyl chain length ().
- 3D-QSAR Models : Use computational tools (e.g., CoMFA, CoMSIA) to correlate substituent electronic properties (e.g., logP, polar surface area) with activity ().
- Biological Testing : Compare MIC values and cytotoxicity across analogs to identify pharmacophoric features .
Q. What strategies resolve contradictions in reported biological activities of quinolinamine derivatives?
- Methodological Answer :
- Assay Standardization : Control variables like bacterial strain (e.g., ATCC vs. clinical isolates) and culture media ().
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., thienyl derivatives showing stronger Gram-positive activity than phenyl analogs).
- Mechanistic Studies : Use knock-out bacterial strains to confirm target specificity (e.g., DNA gyrase vs. topoisomerase IV) .
Q. How can the mechanism of action against bacterial targets be elucidated?
- Methodological Answer :
- Molecular Docking : Simulate binding to bacterial enzymes (e.g., DNA gyrase) using AutoDock Vina ().
- Resistance Studies : Serial passaging of bacteria under sub-MIC conditions to identify mutations in target genes.
- Transcriptomics : RNA-seq to profile gene expression changes in treated vs. untreated bacteria (e.g., SOS response genes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
